- Preparation of oxadiazolopyridine derivatives for use as ghrelin o-acyl transferase (GOAT) inhibitors, World Intellectual Property Organization, , ,
Cas no 944401-56-3 (5-Bromo-4-(trifluoromethyl)pyridin-2-amine)
944401-56-3 structure
Product Name:5-Bromo-4-(trifluoromethyl)pyridin-2-amine
CAS 번호:944401-56-3
MF:C6H4BrF3N2
메가와트:241.008570671082
MDL:MFCD09864896
CID:835647
PubChem ID:28875348
Update Time:2025-05-25
5-Bromo-4-(trifluoromethyl)pyridin-2-amine 화학적 및 물리적 성질
이름 및 식별자
-
- 5-Bromo-4-(trifluoromethyl)pyridin-2-amine
- 2-pyridinamine, 5-bromo-4-(trifluoromethyl)-
- 2-Amino-5-bromo-4-(trifluoromethyl)pyridine
- 2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE
- 5-bromo-4-(trifluoromethyl)-2-pyridylamine
- 5-bromo-4--trifluoromethyl-pyridin-2-amine
- 5-Bromo-4-trifluoromethyl-pyridin-2-ylamine
- AEWYLVDLWQPJGW-UHFFFAOYSA-N
- BCP15317
- SBB051921
- BBL102623
- STL556426
- FD2103
- SB18622
- VP11845
- SC-8
- 5-Bromo-4-(trifluoromethyl)-2-pyridinamine (ACI)
- 5-Bromo-4-trifluoromethylpyridin-2-amine
- 5-Bromo-4-trifluoromethylpyridin-2-ylamine
- [5-Bromo-4-(trifluoromethyl)-2-pyridyl]amine
- SY013435
- AS-813/43501931
- DB-001216
- J-517056
- 2-amino-4-trifluoromethyl-5-bromopyridine
- 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 95%
- DTXSID80651731
- AKOS005063346
- MFCD09864896
- SCHEMBL857498
- Z1269205582
- A3256
- CS-M0294
- 944401-56-3
- EG-0018
- 5-bromo-4-(trifluoromethyl)-2-pyridinylamine
- EN300-269287
-
- MDL: MFCD09864896
- 인치: 1S/C6H4BrF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12)
- InChIKey: AEWYLVDLWQPJGW-UHFFFAOYSA-N
- 미소: FC(C1C(Br)=CN=C(N)C=1)(F)F
계산된 속성
- 정밀분자량: 239.95100
- 동위원소 질량: 239.951
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 5
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 0
- 복잡도: 161
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 38.9
- 소수점 매개변수 계산 참조값(XlogP): 2.1
실험적 성질
- 색과 성상: No data available
- 밀도: 1.79
- 융해점: 72.0 to 76.0 deg-C
- 비등점: 243.9°C at 760 mmHg
- 플래시 포인트: 101.3±27.3 °C
- PSA: 38.91000
- LogP: 3.02630
5-Bromo-4-(trifluoromethyl)pyridin-2-amine 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315-H319
- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:1
- 위험 범주 코드: 22-36
- 보안 지침: 24/25
-
위험물 표지:
- 위험 등급:IRRITANT
- 저장 조건:Keep in dark place,Inert atmosphere,2-8°C
5-Bromo-4-(trifluoromethyl)pyridin-2-amine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 043708-1g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 1g |
£53.00 | 2022-03-01 | |
| Fluorochem | 043708-5g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 5g |
£204.00 | 2022-03-01 | |
| Fluorochem | 043708-10g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 10g |
£395.00 | 2022-03-01 | |
| Fluorochem | 043708-25g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 25g |
£802.00 | 2022-03-01 | |
| Alichem | A029016259-1g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 1g |
$182.45 | 2023-08-31 | |
| Alichem | A029016259-5g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 5g |
$578.43 | 2023-08-31 | |
| Alichem | A029016259-10g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 10g |
$963.59 | 2023-08-31 | |
| Alichem | A029016259-25g |
2-Amino-5-bromo-4-(trifluoromethyl)pyridine |
944401-56-3 | 95% | 25g |
$1927.18 | 2023-08-31 | |
| TRC | B817075-50mg |
5-Bromo-4-(Trifluoromethyl)Pyridin-2-Amine |
944401-56-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B817075-100mg |
5-Bromo-4-(Trifluoromethyl)Pyridin-2-Amine |
944401-56-3 | 100mg |
$ 65.00 | 2022-06-06 |
5-Bromo-4-(trifluoromethyl)pyridin-2-amine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
합성 방법 2
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
참조
- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
참조
- Pyrimidine-morpholine-fused-ring compounds as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
합성 방법 4
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water
참조
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
참조
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 2 h, 0 °C; 30 min, 3 °C → 20 °C
1.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water ; 10 min, 20 °C; 1 h, 20 °C
1.2 Reagents: Sodium thiosulfate pentahydrate Solvents: Water ; 10 min, 20 °C; 1 h, 20 °C
참조
- Manufacturing process for pyrimidine derivatives, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 2 h, rt
참조
- Pyrazolyl pyrrolinones and their use as herbicides, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 0 °C; 2 h, 25 °C
참조
- Preparation of triazine compounds as antitumor agent, China, , ,
합성 방법 9
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; overnight, rt
참조
- Preparation of pyrimidine compounds as PI3K inhibitors, China, , ,
합성 방법 10
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; rt; 1 h, rt
참조
- Preparation of substituted pyrimidines as PI3K kinase inhibitors useful in the treatment of cancer, China, , ,
합성 방법 11
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 0.5 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
참조
- High selectivity substituted pyrimidine PI3K inhibitor, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; rt; 6 h, rt
참조
- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; rt
참조
- Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives, Bioorganic & Medicinal Chemistry Letters, 2020, 30(12),
합성 방법 14
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
참조
- Preparation of pyrimidine derivatives as PI3K inhibitors, China, , ,
합성 방법 15
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
참조
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents, European Journal of Medicinal Chemistry, 2016, 108, 644-654
합성 방법 16
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
참조
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
참조
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779
합성 방법 18
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 h, rt
참조
- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
합성 방법 19
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 0 °C; 3 h, rt
참조
- Preparation of triazine compounds as kinase inhibitors for treating PI3K/mTOR pathway related disorders, World Intellectual Property Organization, , ,
합성 방법 20
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 2 h, rt
참조
- Preparation of pyrrolone derivatives as herbicides, World Intellectual Property Organization, , ,
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Raw materials
5-Bromo-4-(trifluoromethyl)pyridin-2-amine Preparation Products
5-Bromo-4-(trifluoromethyl)pyridin-2-amine 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:944401-56-3)5-Bromo-4-(trifluoromethyl)pyridin-2-amine
주문 번호:A844950
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:04
가격 ($):413.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:944401-56-3)2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE
주문 번호:sfd680
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:32
가격 ($):discuss personally
Email:sales2@senfeida.com
5-Bromo-4-(trifluoromethyl)pyridin-2-amine 관련 문헌
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Izumi Yamamoto,Gildas P. Deniau,Navnath Gavande,Mary Chebib,Graham A. R. Johnston,David O'Hagan Chem. Commun., 2011,47, 7956-7958
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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